![molecular formula C19H27N3O5 B2547950 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide CAS No. 1008227-10-8](/img/structure/B2547950.png)
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals and natural products . The presence of the dimethoxyphenyl group suggests potential interactions with biological targets, as this motif is found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the dimethoxyphenyl and dimethylmorpholine groups could participate in electrophilic aromatic substitution reactions or act as leaving groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The crystal structure of the compound provides valuable information about its physical and chemical properties, which can be useful in various fields such as materials science, chemistry, and physics .
Synthesis of Benzimidazole Derivatives
The compound has been used in the synthesis of benzimidazole derivatives . Benzimidazole is an important class of heterocyclic compounds that have a wide spectrum of biological activities . These derivatives have various pharmacokinetic and pharmacodynamics properties due to their affinity towards a variety of enzymes and protein receptors .
Anti-proliferative Activity
The compound has shown anti-proliferative activity . This means it can inhibit the growth of cells, which can be particularly useful in the development of anticancer drugs .
NF-κB Inhibitors
The compound can be used as NF-κB inhibitors . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibitors of NF-κB can be useful in anticancer drug research .
Retinoid Nuclear Modulators
The compound can be used as retinoid nuclear modulators . These are important agents for the treatment of metabolic and immunological diseases .
Inflammatory Mediators
The compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Intermediate in Drug Synthesis
The compound is employed as an intermediate in the preparation of the muscle relaxant papaverine .
Synthesis of Modified Diterpene
The compound has been used in the preparation of modified diterpene . Diterpenes are a class of chemical compounds composed of two terpene units with the molecular formula C20H32; they form the basis of biologically important compounds such as retinol, retinal, and phytol.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-12-9-21(10-13(2)27-12)19(24)20-14-7-18(23)22(11-14)15-5-6-16(25-3)17(8-15)26-4/h5-6,8,12-14H,7,9-11H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPFSLHRJOVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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